molecular formula C13H19NO B14847319 6-Tert-butyl-3-cyclopropoxy-2-methylpyridine

6-Tert-butyl-3-cyclopropoxy-2-methylpyridine

Cat. No.: B14847319
M. Wt: 205.30 g/mol
InChI Key: LETABIDHXCZPCI-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a pyridine ring

Preparation Methods

The synthesis of 6-Tert-butyl-3-cyclopropoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with tert-butyl bromide and cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-Tert-butyl-3-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce different functional groups onto the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Tert-butyl-3-cyclopropoxy-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are being studied to understand its mechanism of action and therapeutic potential.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

6-Tert-butyl-3-cyclopropoxy-2-methylpyridine can be compared with other similar compounds such as 2-Tert-butyl-3-cyclopropoxy-6-methylpyridine and 6-Tert-butyl-3-cyclopropoxy-2-(methylthio)pyridine . These compounds share similar structural features but differ in the position and nature of substituents on the pyridine ring. The unique combination of tert-butyl, cyclopropoxy, and methyl groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

6-tert-butyl-3-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C13H19NO/c1-9-11(15-10-5-6-10)7-8-12(14-9)13(2,3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

LETABIDHXCZPCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(C)(C)C)OC2CC2

Origin of Product

United States

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